![molecular formula C16H17Cl2NO B5797242 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)

2-[benzyl(3,4-dichlorobenzyl)amino]ethanol

Vue d'ensemble

Description

2-[benzyl(3,4-dichlorobenzyl)amino]ethanol, also known as BDCA, is a chemical compound that has been widely used in scientific research. BDCA is a derivative of benzyl alcohol and has a molecular formula of C15H15Cl2NO. It is a white crystalline powder that is soluble in water and organic solvents. BDCA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mécanisme D'action

The mechanism of action of 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol is not fully understood. However, it has been suggested that it works by disrupting the cell membrane of microorganisms, leading to their death. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase, which are involved in the regulation of neurotransmitters and energy metabolism, respectively.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.

One limitation of using this compound in lab experiments is its potential toxicity. It has been found to be cytotoxic to certain cell lines at high concentrations, which may limit its use in some experiments. This compound also has limited solubility in water, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the research on 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol. One area of interest is the development of new drugs based on this compound's chemical structure and pharmacological properties. This compound has also been suggested as a potential agent for the treatment of fungal infections and cancer. Further studies are needed to investigate the safety and efficacy of this compound in these applications.

Another future direction for the research on this compound is the elucidation of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs and therapies. Additionally, studies on the biochemical and physiological effects of this compound may reveal new insights into the regulation of cellular processes and disease pathogenesis.

Conclusion

In conclusion, this compound is a valuable tool for scientific research due to its broad-spectrum antimicrobial activity and potential therapeutic applications. Its mechanism of action and biochemical and physiological effects are still being investigated, and further research is needed to fully understand its potential. However, this compound's unique chemical structure and pharmacological properties make it a promising candidate for the development of new drugs and therapies.

Applications De Recherche Scientifique

2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been used to study the mechanisms of action of different drugs and to investigate the effects of environmental toxins on cells.

Propriétés

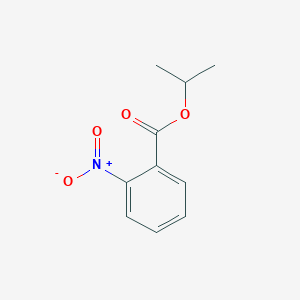

IUPAC Name |

2-[benzyl-[(3,4-dichlorophenyl)methyl]amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO/c17-15-7-6-14(10-16(15)18)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJZBSDPJBELDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

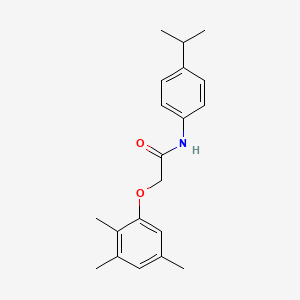

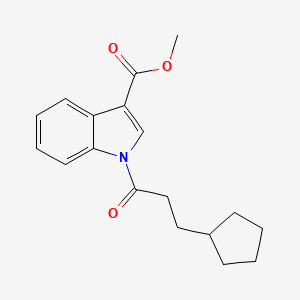

Synthesis routes and methods I

Procedure details

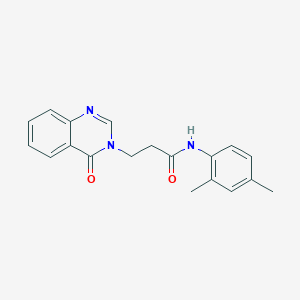

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

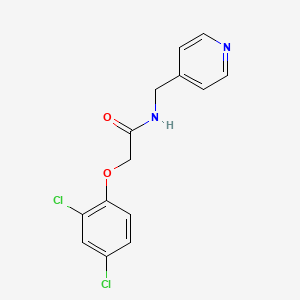

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)

![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)